(Z)-2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide
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Overview
Description
(Z)-2-(3,3-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with two fluorine atoms and an imidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,3-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Formation of the Imidamide Group: The imidamide group is introduced through a reaction with hydroxylamine and an appropriate acylating agent.
Industrial Production Methods
Industrial production of (Z)-2-(3,3-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(Z)-2-(3,3-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-2-(3,3-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(3,3-difluoropiperidin-1-yl)pyridine
- cis-4-((3,3-difluoropiperidin-1-yl)methyl)cyclohexan-1-amine
- 4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline
Uniqueness
(Z)-2-(3,3-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and an imidamide group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H13F2N3O |
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Molecular Weight |
193.19 g/mol |
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C7H13F2N3O/c8-7(9)2-1-3-12(5-7)4-6(10)11-13/h13H,1-5H2,(H2,10,11) |
InChI Key |
AFRWCXYZWAJAAL-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(CN(C1)C/C(=N/O)/N)(F)F |
Canonical SMILES |
C1CC(CN(C1)CC(=NO)N)(F)F |
Origin of Product |
United States |
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